6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
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Overview
Description
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further substituted with a pyridazinyl group containing a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolylpyridazine intermediate. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions .
This can be done by reacting the pyrazolylpyridazine intermediate with piperazine in the presence of a suitable catalyst and solvent . Finally, the purine core is introduced through a nucleophilic substitution reaction, where the piperazinyl-pyridazinyl intermediate is reacted with a purine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Another pyrazolylpyridazine derivative with different functional groups.
Uniqueness
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity can confer unique properties, such as enhanced binding affinity to specific molecular targets and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C18H20N10 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C18H20N10/c1-12-9-13(2)28(25-12)15-4-3-14(23-24-15)26-5-7-27(8-6-26)18-16-17(20-10-19-16)21-11-22-18/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,21,22) |
InChI Key |
DOPPDLMYTHNAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5)C |
Origin of Product |
United States |
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